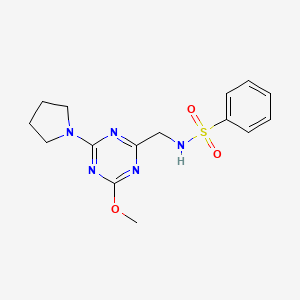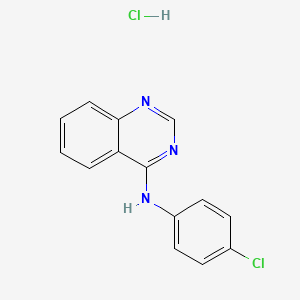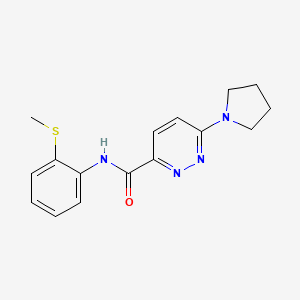
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide belongs to a class of compounds that have shown promising applications in antimicrobial activities. Studies have synthesized and evaluated various derivatives of quinazolinone and thiazolidinone for their potential as antimicrobial agents. These compounds have been screened for in vitro antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural elucidation of these compounds was achieved through IR, 1H NMR, 13C NMR, and Mass spectra, indicating a broad spectrum of antimicrobial potential (Desai, Dodiya, & Shihora, 2011).
Antifungal and Antibacterial Efficacy
Further research into fluoroquinolone-based 4-thiazolidinones synthesized from derivatives similar to N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide revealed significant antifungal and antibacterial properties. These compounds were derived from a lead molecule and screened for their antimicrobial efficacy, showing potential as treatments for infections caused by various microorganisms (Patel & Patel, 2010).
Synthesis and Characterization for Antimicrobial Activity
The synthesis and characterization of new derivatives, focusing on their potential as antimicrobial agents, have been extensively studied. These compounds have been evaluated for their antibacterial and antifungal activities, providing insights into the structural requirements for enhanced antimicrobial efficacy. The research underscores the importance of the molecular architecture in determining the activity spectrum against different microbial strains (Desai, Shihora, & Moradia, 2007).
Antimicrobial Activity of Nitrogen Bridge-head Pyrido Derivatives
Nitrogen bridge-head pyrido derivatives incorporating the quinolone moiety have been synthesized and tested for their antimicrobial properties. These studies highlight the versatility and potential of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide and its derivatives in contributing to the development of new antimicrobial agents capable of addressing the growing concern of antibiotic resistance (Ibrahim et al., 2011).
Eigenschaften
IUPAC Name |
N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-11-14-9-19(25)23-17-10-15(7-8-16(14)17)22-20(26)18-12-28-21(24-18)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFZWSYAWDWUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)


![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)
![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2573078.png)







![3-(2-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2573090.png)